4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often involves the use of asymmetric cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of flow chemistry techniques and continuous processing to scale up the production while maintaining the desired stereochemistry and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes . The exact pathways involved depend on the specific biological context and the receptors targeted.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure and is used in similar applications in drug discovery.
Tropane alkaloids: These compounds, such as cocaine and atropine, also feature the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
4-methoxy-5-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both methoxy and carbonyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-5-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-10-15-8-9-16(11-17)23(15)21(25)18-13-22(14-6-4-3-5-7-14)20(24)12-19(18)27-2/h3-7,12-13,15-17H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJFZVLJDPQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.